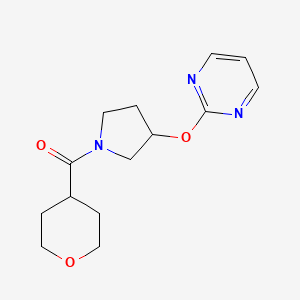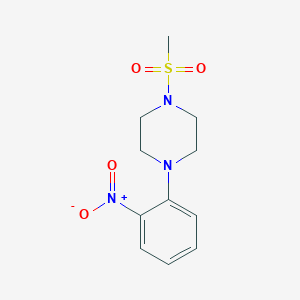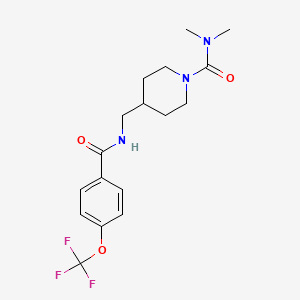
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C19H17ClN4OS and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationship and Antagonistic Properties
Research on compounds structurally similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone reveals insights into their pharmacological properties, particularly focusing on structure-activity relationships and their antagonistic properties against certain receptors. Studies have shown the importance of a basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety in achieving potent activity. For instance, 1,2-dihydro-2-oxopyridine moieties have been identified as effective linking groups due to their planar structure, facilitating interaction with biological targets. This structural arrangement has been associated with significant activity in inhibiting certain physiological reflexes in animal models, suggesting potential therapeutic applications in conditions mediated by similar pathways (Matsui et al., 1992).
Antituberculosis Activity
The synthesis of derivatives related to the core structure of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has also been explored for their antituberculosis activity. A study on 3-heteroarylthioquinoline derivatives demonstrated notable in vitro activity against Mycobacterium tuberculosis, highlighting the potential of structurally related compounds in contributing to the development of new antituberculosis agents. The research found that specific substitutions on the thioquinoline scaffold could lead to compounds with low cytotoxicity and high activity against MTB strains, indicating a promising direction for future drug development efforts (Chitra et al., 2011).
Antibacterial and Antiviral Potentials
Another area of interest is the exploration of antibacterial and antiviral potentials of compounds with similar frameworks. For example, novel series of derivatives have been synthesized and evaluated for their antibacterial activities, showing potential against various bacterial strains. This suggests that the chemical scaffold under discussion may serve as a valuable starting point for the design of new antibacterial agents (Joshi et al., 2011). Additionally, derivatives have demonstrated antiviral activities, including against HSV1 and HAV-MBB, further underscoring the versatility of this chemical structure in contributing to the development of new therapeutic agents (Attaby et al., 2006).
Synthetic Methodologies and Chemical Transformations
The chemical transformation and synthesis of complex structures based on the 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone scaffold have been subjects of research, highlighting advances in synthetic chemistry. Innovative methodologies have been developed for the construction of related compounds, demonstrating the adaptability of this chemical framework for various synthetic applications. This includes efficient strategies for constructing dihydropyridine scaffolds and facilitating diversity-oriented synthesis approaches, which are crucial for expanding the chemical space of potential therapeutic agents (Chen et al., 2011).
properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-14-7-8-17(21-11-14)23-19-22-15(12-26-19)10-18(25)24-9-3-5-13-4-1-2-6-16(13)24/h1-2,4,6-8,11-12H,3,5,9-10H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPQCQDAKDRCHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)
![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
amine hydrochloride](/img/structure/B2386809.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)